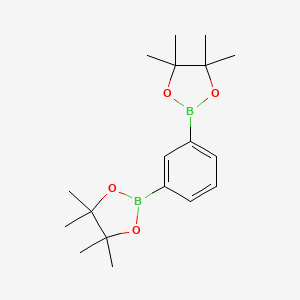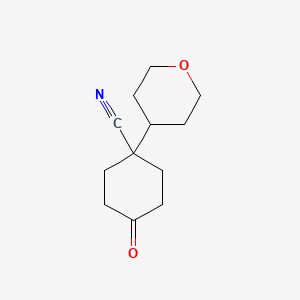
4-Oxo-1-(tetrahydro-2H-pyran-4-YL)-cyclohexanecarbonitrile
Übersicht
Beschreibung
4-Oxo-1-(tetrahydro-2H-pyran-4-YL)-cyclohexanecarbonitrile, also known as CTK4A, is a chemical compound that belongs to the class of cyclohexanecarbonitriles. It has a molecular formula of C14H19NO2 and a molecular weight of 233.31 g/mol. CTK4A has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Wirkmechanismus
The mechanism of action of 4-Oxo-1-(tetrahydro-2H-pyran-4-YL)-cyclohexanecarbonitrile is not fully understood. However, it is believed to act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its activity. This results in a decrease in the activity of the enzyme, which can lead to a therapeutic effect.
Biochemische Und Physiologische Effekte
4-Oxo-1-(tetrahydro-2H-pyran-4-YL)-cyclohexanecarbonitrile has been shown to have a range of biochemical and physiological effects. It has been found to exhibit antioxidant activity, which can protect cells from oxidative damage. It has also been found to exhibit anti-inflammatory activity, which can reduce inflammation in the body. In addition, 4-Oxo-1-(tetrahydro-2H-pyran-4-YL)-cyclohexanecarbonitrile has been found to exhibit antiproliferative activity, which can inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 4-Oxo-1-(tetrahydro-2H-pyran-4-YL)-cyclohexanecarbonitrile is that it is relatively easy to synthesize using commercially available starting materials. In addition, it exhibits inhibitory activity against a range of enzymes, making it a potential lead compound for the development of new drugs. However, one of the limitations of 4-Oxo-1-(tetrahydro-2H-pyran-4-YL)-cyclohexanecarbonitrile is that its mechanism of action is not fully understood, which can make it difficult to optimize its activity. In addition, further studies are needed to determine its safety and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for research on 4-Oxo-1-(tetrahydro-2H-pyran-4-YL)-cyclohexanecarbonitrile. One possible direction is to optimize its activity against specific enzymes, such as cholinesterases, tyrosinase, and α-glucosidase. This could involve modifying its structure to improve its binding affinity to the enzyme. Another possible direction is to study its safety and efficacy in animal models, which could provide valuable information for the development of new drugs. Finally, further studies are needed to determine its potential applications in other diseases, such as cancer and inflammation.
Wissenschaftliche Forschungsanwendungen
4-Oxo-1-(tetrahydro-2H-pyran-4-YL)-cyclohexanecarbonitrile has been found to have potential applications in drug discovery and development. It has been shown to exhibit inhibitory activity against a range of enzymes, including cholinesterases, tyrosinase, and α-glucosidase. These enzymes play key roles in various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes. Therefore, 4-Oxo-1-(tetrahydro-2H-pyran-4-YL)-cyclohexanecarbonitrile could be a potential lead compound for the development of new drugs to treat these diseases.
Eigenschaften
IUPAC Name |
1-(oxan-4-yl)-4-oxocyclohexane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c13-9-12(5-1-11(14)2-6-12)10-3-7-15-8-4-10/h10H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTGGHOEKDEMIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2(CCC(=O)CC2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxo-1-(tetrahydro-2H-pyran-4-yl)cyclohexanecarbonitrile | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


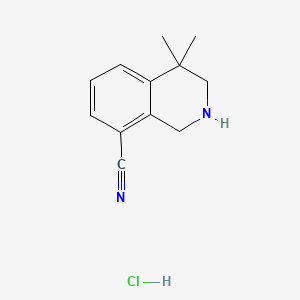

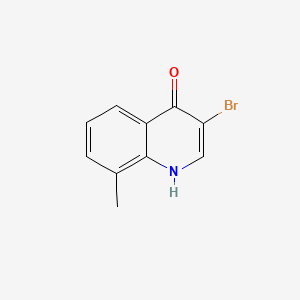
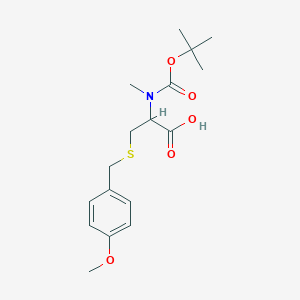

![4-(9-chloro-7-(2,6-difluorophenyl)-5H-benzo[e]pyrimido[5,4-c]azepin-2-ylamino)benzoic acid](/img/no-structure.png)

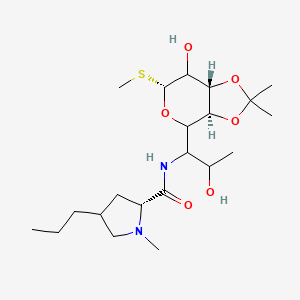
![4,4'-[(E)-Ethene-1,2-diyl]bis(3-nitrobenzoic acid)](/img/structure/B598281.png)
![tert-Butyl 4-({[2-(4-nitrophenyl)ethyl]amino}methyl)piperidine-1-carboxylate](/img/structure/B598282.png)
